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molecular formula CClF3O2S B1583362 Trifluoromethanesulfonyl chloride CAS No. 421-83-0

Trifluoromethanesulfonyl chloride

Cat. No. B1583362
M. Wt: 168.52 g/mol
InChI Key: GRGCWBWNLSTIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726172

Procedure details

A solution of trifluoromethanesulfonyl chloride (640 μL, 6 mmol) in CH2Cl2 (5 mL) was cooled under argon to -78° C. (IPA:dry ice bath). 2,2,2-Trifluoroethanol was added (365 μL, 5 mmol) and triethylamine (834 μL, 6 mmol) was added dropwise. The reaction was stirred for 1.5 hours then warmed to 0° C. for 1 hour. Anhydrous ether (20 mL) was added and the mixture was stirred at 0° C. for 30 minutes. The solids were filtered off and the solvent was removed under reduced pressure with the flask maintained at 0° C. This afforded the 2,2,2-trifluoroethyltriflate as a yellow oil which was used immediately.
Quantity
640 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
834 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3](Cl)(=[O:5])=[O:4].C(=O)=O.[F:12][C:13]([F:17])([F:16])[CH2:14][OH:15].C(N(CC)CC)C>C(Cl)Cl.CCOCC.CC(O)C>[F:12][C:13]([F:17])([F:16])[CH2:14][O:15][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
640 μL
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
834 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure with the flask
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0° C

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(COS(=O)(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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